molecular formula C9H15F2NO4 B12978497 2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid

2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid

Cat. No.: B12978497
M. Wt: 239.22 g/mol
InChI Key: HKNROYNOBSCALB-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The compound also contains fluorine atoms, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid typically involves multiple steps. One common method involves the protection of the amino group with a Boc group, followed by the introduction of fluorine atoms through fluorination reactions. For example, the synthesis may start with the protection of an amino acid precursor using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. These methods ensure consistent product quality and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amino acid, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The Boc protecting group can be selectively removed to expose the active amino group, allowing the compound to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid is unique due to the presence of both fluorine atoms and a Boc protecting group. The fluorine atoms can enhance the compound’s stability and biological activity, while the Boc group allows for selective protection and deprotection during synthesis.

Properties

Molecular Formula

C9H15F2NO4

Molecular Weight

239.22 g/mol

IUPAC Name

3-fluoro-2-(fluoromethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C9H15F2NO4/c1-8(2,3)16-7(15)12-9(4-10,5-11)6(13)14/h4-5H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

HKNROYNOBSCALB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CF)(CF)C(=O)O

Origin of Product

United States

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